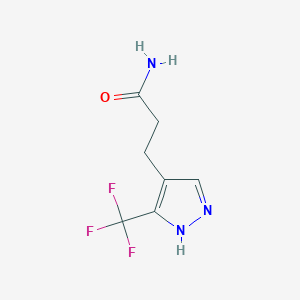

3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide

Description

Properties

IUPAC Name |

3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O/c8-7(9,10)6-4(3-12-13-6)1-2-5(11)14/h3H,1-2H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKXRSHPNMHZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CCC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, influencing their function .

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s likely that the compound interacts with its targets, causing changes in their function or activity.

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in various biochemical processes .

Result of Action

Compounds with similar structures have been shown to have various effects at the molecular and cellular level .

Biological Activity

3-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)propanamide is a compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 219.18 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀F₃N₃O |

| Molecular Weight | 219.18 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of the Trifluoromethyl Group : This is often accomplished via electrophilic fluorination or using trifluoroacetic anhydride.

- Amidation : The final step involves reacting the pyrazole derivative with propanoyl chloride or an equivalent amine under dehydrating conditions.

Biological Activity

Research has shown that compounds in the pyrazole class exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Specifically, this compound has been studied for its potential roles in:

- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells by interacting with specific signaling pathways.

- Antimicrobial Effects : The presence of the trifluoromethyl group can enhance the compound's ability to penetrate bacterial membranes.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including those similar to this compound:

- Anti-inflammatory Studies : A study demonstrated that similar pyrazole compounds significantly reduced inflammation in animal models by inhibiting COX enzymes .

- Anticancer Activity : Research indicated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Testing : Compounds with trifluoromethyl groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Scientific Research Applications

Structural Features

The trifluoromethyl group contributes to the lipophilicity and electronic properties of the compound, influencing its interaction with biological targets.

Anticancer Activity

Research has demonstrated that 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide exhibits potent anticancer properties. In vitro studies have shown effective inhibition against various cancer cell lines with IC values ranging from 1.9 to 7.52 μg/mL. The compound acts by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Inhibition of Integrin-Linked Kinase (ILK)

A notable study identified this compound as an ILK inhibitor, demonstrating high potency against prostate and breast cancer cell lines (IC of 0.6 μM). The mechanism involves the dephosphorylation of Akt and suppression of oncogenic factors such as HER2 and EGFR .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that it effectively targets Chlamydia trachomatis, leading to significant reductions in infection rates at concentrations as low as 25 μg/mL . This highlights its potential as a therapeutic option for sexually transmitted infections.

Anti-inflammatory Effects

Pyrazole derivatives, including this compound, are recognized for their anti-inflammatory properties. These compounds can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Synthesis and Derivatization

The synthesis of this compound typically involves nucleophilic addition reactions, which can be monitored using techniques like F-NMR spectroscopy . The stability of the compound allows for further derivatization, enhancing its pharmacological profile.

Synthetic Route Overview

- Starting Materials : Trifluoromethyl-substituted pyrazole derivatives.

- Reagents : Acrylamide, bases (e.g., sodium hydride).

- Conditions : Refluxing in suitable solvents (e.g., methanol).

Data Table: Synthesis Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Trifluoromethyl pyrazole + Acrylamide | Reflux in methanol | 80 |

| 2 | Base (sodium hydride) | Room temperature | Variable |

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Key Observations:

Trifluoromethyl Impact: The CF₃ group in the target compound and ’s analog improves metabolic stability compared to non-fluorinated analogs (e.g., Compound 7 in with bromo/chloro substituents).

Side Chain Variations: The propanamide chain in the target compound contrasts with the propanoic acid in , which forms an HCl salt for improved solubility. Propanamides generally exhibit better membrane permeability due to reduced polarity . Compound 7 includes a bulky tert-butylsulfonyl group, likely affecting binding to the HadAB/BC complex in mycobacteria.

Pyrazole vs. Heterocyclic Cores: The target’s pyrazole core differs from piperidinone-based analogs (e.g., Compound 6 in ), which show dopamine D₂ antagonism but lack the aromatic heterocycle’s planar geometry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propanamide, and how can reaction efficiency be optimized?

- Methodology :

- Synthetic Routes : Typical pathways involve coupling pyrazole intermediates with propanamide derivatives. For example, pyrazole rings can be functionalized via nucleophilic substitution or cross-coupling reactions (e.g., using cesium carbonate as a base and copper catalysts, as seen in pyrazole synthesis workflows) .

- Optimization : Apply Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent, catalyst loading). For instance, a Central Composite Design (CCD) can reduce trial runs while identifying optimal conditions (e.g., 80°C in dimethylacetamide for 10 hours) .

- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate high-purity product .

Q. What spectroscopic methods are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., δ 8.87 ppm for pyrazole protons in CDCl) confirm substituent positions and integration ratios .

- Mass Spectrometry (MS) : High-Resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 215 [M+H]) .

- Infrared Spectroscopy (IR) : Peaks at ~3298 cm indicate N-H stretching in the propanamide moiety .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

- Methodology :

- Solvent Screening : Test dimethyl sulfoxide (DMSO) or aqueous buffers with surfactants (e.g., Tween-80) to enhance solubility.

- Co-solvency : Use DMSO-water mixtures (≤1% DMSO to avoid cytotoxicity) for cell-based assays .

Advanced Research Questions

Q. How can computational methods predict reactivity or guide synthesis optimization?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediate stability. Tools like GRRM or Gaussian simulate reaction pathways to prioritize viable routes .

- Machine Learning (ML) : Train ML models on existing reaction datasets to predict yields or side products. For example, ICReDD’s workflow integrates computational predictions with experimental validation .

Q. How can contradictions in spectral data during structural validation be resolved?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw).

- 2D NMR Techniques : Employ HSQC or HMBC to resolve ambiguous assignments (e.g., distinguishing pyrazole C-4 vs. C-5 carbons) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if suitable crystals are obtained .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., trifluoromethyl group, pyrazole position) and test bioactivity (e.g., antiproliferative assays) .

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., HDAC enzymes) .

- QSAR Modeling : Develop quantitative models correlating electronic (Hammett σ) or steric parameters (Taft E) with activity data .

Q. How can experimental design minimize variability in biological assay results?

- Methodology :

- DoE for Assays : Use factorial designs to assess interactions between variables (e.g., compound concentration, incubation time).

- Positive/Negative Controls : Include reference inhibitors (e.g., SAHA for HDAC assays) and vehicle controls to normalize data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.